physicochemical properties of (2,3-dichloro-phenyl)-acetyl chloride
physicochemical properties of (2,3-dichloro-phenyl)-acetyl chloride
Title : Physicochemical Profiling and Synthetic Applications of (2,3-Dichlorophenyl)acetyl Chloride
Executive Summary
As a Senior Application Scientist, I frequently encounter the challenge of scaling up highly reactive intermediates. (2,3-Dichlorophenyl)acetyl chloride is a critical electrophilic building block used extensively in the synthesis of advanced active pharmaceutical ingredients (APIs) and 1[1]. This whitepaper deconstructs its physicochemical properties, mechanistic reactivity, and provides self-validating experimental protocols to ensure high-fidelity acylation workflows in drug development.
Molecular Architecture and Physicochemical Properties
The molecular architecture of (2,3-dichlorophenyl)acetyl chloride features a phenyl ring substituted with chlorine atoms at the ortho and meta positions relative to the acetyl chloride moiety. This specific substitution pattern imparts significant inductive electron withdrawal, which increases the electrophilicity of the carbonyl carbon compared to unsubstituted analogs.
To facilitate process engineering, the key physicochemical properties are summarized below. Due to the rapid hydrolysis of the 2,3-isomer, empirical process data is often supplemented by predictive models based on its well-characterized isomer,.
| Parameter | Value / Description | Causality / Impact on Processing |
| CAS Number | 1[1] | Unique identifier for procurement and regulatory tracking. |
| Molecular Formula | C8H5Cl3O | Defines the atomic composition for mass balance calculations. |
| Molecular Weight | 223.48 g/mol | Essential for precise stoichiometric calculations in API synthesis[1]. |
| Boiling Point | ~286.8 °C (Predicted) | High boiling point necessitates vacuum distillation (e.g., ~145 °C at 10 mmHg) to prevent thermal degradation[2]. |
| Density | ~1.445 g/cm³ | Higher density than water; impacts phase separation dynamics during aqueous workups. |
| Physical State | Colorless to pale yellow liquid | Visual indicator of purity; darkening suggests degradation or polymerization[3]. |
Mechanistic Reactivity ProfileAcyl chlorides[4] are inherently reactive, but the 2,3-dichloro substitution accelerates nucleophilic attack. The electron-withdrawing chlorines reduce the electron density of the aromatic ring, which inductively polarizes the adjacent methylene and carbonyl groups.
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Moisture Sensitivity : The compound reacts violently with ambient moisture to form (2,3-dichlorophenyl)acetic acid and 4[4].
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Causality in Storage : This hydrolytic pathway dictates that the reagent must be stored under a dry argon or nitrogen atmosphere. Any moisture ingress will lead to a buildup of HCl gas, potentially over-pressurizing sealed containers and degrading the reagent's assay value.
Signaling and Reaction Pathway Visualization
Understanding the transition state is critical for optimizing reaction conditions. The following diagram illustrates the amidation pathway, highlighting the tetrahedral intermediate.
Reaction pathway: Electrophilic attack, transition state formation, and HCl scavenging.
Experimental Protocols: Self-Validating Systems
In pharmaceutical development, an experimental protocol cannot merely be a list of instructions; it must be a self-validating system where each step inherently proves its own success or failure.
Protocol: Anhydrous Amidation for API Intermediate Synthesis
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Step 1: Reactor Preparation and Inerting
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Action: Flame-dry a multi-neck round-bottom flask under vacuum, then backfill with high-purity Nitrogen (N2). Repeat three times.
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Causality: Acyl chlorides degrade instantly in the presence of water[3]. The triple-evacuation ensures a strictly anhydrous environment.
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Self-Validation: A Karl Fischer (KF) titration of the reaction solvent (e.g., Dichloromethane) must read <50 ppm H2O before proceeding. If >50 ppm, the solvent drying step failed, and the reaction is aborted.
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Step 2: Nucleophile and Base Loading
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Action: Dissolve 1.0 equivalent of the target amine and 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA) in the anhydrous solvent. Cool the system to 0 °C.
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Causality: DIPEA is sterically hindered and acts solely as a proton scavenger, preventing the target amine from being protonated and deactivated by the evolving HCl[4]. Cooling to 0 °C mitigates the exothermic nature of the subsequent acylation.
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Step 3: Electrophile Addition
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Action: Add 1.05 equivalents of (2,3-dichlorophenyl)acetyl chloride dropwise over 30 minutes via an addition funnel.
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Causality: Dropwise addition maintains the internal temperature below 5 °C. Thermal spikes can lead to side reactions such as ketene formation via dehydrohalogenation.
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Self-Validation (In-Process Control): Monitor the reaction via HPLC at T=60 mins. The protocol is validated if the residual (2,3-dichlorophenyl)acetic acid (hydrolysis byproduct) is <2% AUC. A higher value indicates a breach in the anhydrous system.
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Step 4: Aqueous Quench and Phase Separation
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Action: Quench with saturated aqueous NaHCO3. Separate the organic layer.
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Causality: NaHCO3 neutralizes residual acid and hydrolyzes any unreacted acyl chloride into the water-soluble sodium salt of the carboxylic acid, cleanly separating it from the organic amide product[3].
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Self-validating workflow for anhydrous amidation with integrated IPC feedback loops.
Analytical Characterization Standards
To ensure the integrity of the procured or synthesized (2,3-dichlorophenyl)acetyl chloride, the following analytical signatures must be verified prior to use:
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Infrared Spectroscopy (FT-IR) : A sharp, intense absorption band at ~1800 cm⁻¹ is the hallmark of the acyl chloride C=O stretch. If a broad band appears at ~3300-2500 cm⁻¹ alongside a shift of the C=O to ~1710 cm⁻¹, the sample has hydrolyzed to the carboxylic acid[3].
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Nuclear Magnetic Resonance (1H-NMR) : The methylene protons (-CH2-) adjacent to the acyl chloride group are highly deshielded, typically appearing as a sharp singlet around 4.2 - 4.4 ppm. The aromatic protons will present a characteristic multiplet between 7.2 and 7.5 ppm.
References
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Coolpharm. "|82302-32-7||0|有机合成-上海珂华生物有限公司 - Coolpharm". Coolpharm. 1
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Guidechem. "(2,4-dichloro-phenyl)-acetyl chloride 53056-20-5 - Guidechem". Guidechem.
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ChemicalBook. "53056-20-5((2,4-DICHLORO-PHENYL)-ACETYL CHLORIDE) Product Description". ChemicalBook. 2
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Thermo Fisher Scientific. "Acyl chlorides | Thermo Fisher Scientific". Thermo Fisher Scientific.3
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Wikipedia. "Dichloroacetyl chloride - Wikipedia". Wikipedia. 4
